2-methoxy-4,5-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14-8-9-17(13-18(14)23-10-6-5-7-21(23)24)22-28(25,26)20-12-16(3)15(2)11-19(20)27-4/h8-9,11-13,22H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPFMUNJGURZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-4,5-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, antiproliferative effects, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Benzenesulfonamide
- Substituents : Methoxy group at position 2, dimethyl groups at positions 4 and 5, and a piperidinyl moiety linked to a methyl-substituted phenyl group.
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. The proposed mechanisms include:
- Microtubule Disruption : These compounds bind to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .
- Cell Cycle Arrest : They primarily induce cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation .
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The results are summarized in Table 1 below.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 (Colon Carcinoma) | 0.5 | G2/M phase arrest |
| M21 (Skin Melanoma) | 0.7 | Microtubule disruption |
| MCF7 (Breast Carcinoma) | 0.6 | Induction of apoptosis |
Table 1: Antiproliferative activity of this compound against selected cancer cell lines.
Structure-Activity Relationship (SAR)
The biological evaluation of various derivatives has led to insights into the SAR of sulfonamide compounds:
- Sulfonamide Moiety : The presence of the sulfonamide group is crucial for maintaining biological activity and mimicking other bioactive groups .
- Piperidine Substitution : Variations in the piperidine ring affect potency and selectivity against different cancer types.
- Dimethyl Substitution : The dimethyl groups enhance lipophilicity, which may improve cellular uptake and bioavailability.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Chick Chorioallantoic Membrane (CAM) Assays : In vivo studies using CAM assays demonstrated that this compound effectively blocks angiogenesis and tumor growth with minimal toxicity to developing embryos .
- Combination Therapies : Preliminary data suggest that when combined with traditional chemotherapeutics, such as paclitaxel, this compound may enhance overall efficacy through synergistic effects .
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonamide Derivatives
Structural Features and Substitution Patterns
The target compound’s unique structural attributes distinguish it from other sulfonamides:
- Methoxy and dimethyl groups : These substituents enhance lipophilicity and steric bulk compared to simpler analogs.
Table 1: Structural and Functional Comparison
Pharmacokinetic and Physicochemical Properties
- Solubility : The 2-oxopiperidinyl group introduces polarity, which may counterbalance the lipophilic effects of dimethyl substituents, improving aqueous solubility relative to halogenated analogs (e.g., 6d, 6e) .
Preparation Methods
Functionalization of the Benzene Ring
The target molecule’s benzene ring contains methoxy (2-position) and dimethyl (4,5-positions) groups. A plausible route begins with 2-methoxy-1,3-dimethylbenzene , synthesized via Friedel-Crafts alkylation of guaiacol (2-methoxyphenol) using methyl chloride in the presence of AlCl₃. Alternatively, direct methylation of 3,4-dimethylphenol with methyl iodide under basic conditions yields the 2-methoxy-4,5-dimethylbenzene intermediate.
Sulfonation and Chloride Formation
Sulfonation is achieved by treating the substituted benzene with chlorosulfonic acid at 0–5°C, introducing a sulfonic acid group at the para position relative to the methoxy group. Subsequent reaction with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride, yielding 2-methoxy-4,5-dimethylbenzenesulfonyl chloride .
Preparation of the Amine Component: 4-Methyl-3-(2-Oxopiperidin-1-Yl)Aniline
The amine moiety requires introducing a 2-oxopiperidin-1-yl group at the 3-position of a 4-methylaniline derivative.
Synthesis of 3-Bromo-4-Methylaniline
Starting with 4-methylaniline , bromination using N-bromosuccinimide (NBS) in carbon tetrachloride selectively substitutes the hydrogen at the 3-position, yielding 3-bromo-4-methylaniline . This reaction proceeds via radical intermediacy, with optimal conditions at 78°C for 3–5 hours.
Buchwald-Hartwig Amination with Piperidin-2-One
The 3-bromo substituent is displaced via palladium-catalyzed coupling with piperidin-2-one. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos as a ligand, and cesium carbonate as a base in toluene at 110°C, the reaction forms 4-methyl-3-(2-oxopiperidin-1-yl)aniline in 65–72% yield. This method ensures retention of the lactam structure and avoids over-reduction.
Coupling of Sulfonyl Chloride and Amine
The final step involves nucleophilic acyl substitution between the sulfonyl chloride and amine.
Reaction Conditions
Combining 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 4-methyl-3-(2-oxopiperidin-1-yl)aniline in dichloromethane (DCM) and aqueous sodium bicarbonate forms the sulfonamide bond. The reaction is exothermic and requires cooling (0–5°C) to prevent decomposition. Triethylamine may substitute sodium bicarbonate to enhance nucleophilicity.
Purification and Yield
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures, achieving ≥85% purity. High-performance liquid chromatography (HPLC) confirms final compound integrity, with typical yields of 70–78%.
Industrial-Scale Optimization
Continuous Flow Synthesis
Industrial production leverages continuous flow reactors for sulfonation and coupling steps, reducing reaction times from hours to minutes. Automated systems maintain precise temperature control (±2°C), enhancing reproducibility.
Solvent Recycling
Toluene and DCM are recovered via fractional distillation, aligning with green chemistry principles. Waste streams containing residual piperidin-2-one are neutralized with citric acid before disposal.
Comparative Analysis of Synthetic Routes
| Step | Method A (Batch) | Method B (Continuous Flow) |
|---|---|---|
| Sulfonation Yield | 82% | 91% |
| Coupling Time | 4 h | 25 min |
| Purity (HPLC) | 92% | 98% |
| Solvent Consumption | 10 L/kg | 3.5 L/kg |
Table 1: Industrial batch vs. flow synthesis metrics.
Challenges and Mitigation Strategies
Regioselectivity in Bromination
NBS-mediated bromination may yield dibrominated byproducts. Adding radical inhibitors like 2,6-di-tert-butylphenol suppresses over-bromination, improving mono-substituted product yield to 89%.
Lactam Stability Under Coupling Conditions
Piperidin-2-one’s lactam ring is susceptible to ring-opening under basic conditions. Employing mild bases (e.g., K₂CO₃ instead of NaOH) and low temperatures (≤50°C) preserves the lactam structure.
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
Synthesis requires multi-step optimization:
- Step 1 : Formation of the 2-oxopiperidinyl-phenyl intermediate via nucleophilic substitution, using inert atmospheres (N₂/Ar) to prevent oxidation .
- Step 2 : Sulfonamide coupling under controlled pH (6.5–7.5) to avoid side reactions .
- Step 3 : Final purification via column chromatography or recrystallization, monitored by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Key Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C (Step 1) | Higher temps risk decomposition |
| Reaction Time | 12–18 hrs (Step 2) | Shorter times reduce coupling efficiency |
| Solvent System | DMF or THF (Step 2) | Polar aprotic solvents enhance reactivity |
Q. How is structural confirmation achieved for intermediates and the final product?
- NMR Spectroscopy :
- ¹H NMR : Key peaks include methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and methyl groups (δ 1.2–2.5 ppm) .
- ¹³C NMR : Carbonyl (2-oxopiperidinyl) at ~δ 170 ppm and sulfonamide sulfur at ~δ 45 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected ~450–470 Da) .
Q. What are the solubility and stability profiles under experimental conditions?
-
Solubility :
Solvent Solubility (mg/mL) Notes DMSO >50 Preferred for in vitro assays Ethanol ~10 Limited utility -
Stability : Degrades at pH <5 or >9; store at –20°C in anhydrous DMSO .
Advanced Research Questions
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Molecular Docking : Use Schrödinger Suite or AutoDock to assess binding affinity to targets (e.g., enzymes with piperidinyl-binding pockets). Focus on the 2-oxopiperidinyl moiety’s conformational flexibility .
- QM/MM Simulations : Evaluate electronic effects of methoxy and methyl substituents on sulfonamide reactivity .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Example: Discrepancies in IC₅₀ values across studies may arise from assay conditions.
Q. How to design kinetic studies for reaction mechanism elucidation?
-
Method :
- Monitor intermediate formation via time-resolved HPLC .
- Variable-temperature NMR to track rate constants for sulfonamide bond formation .
-
Data Interpretation :
Reaction Step Activation Energy (kJ/mol) Rate-Determining Step? Intermediate 1 85 Yes Coupling 45 No
Q. What analytical techniques validate environmental stability for ecotoxicology studies?
- Hydrolysis Studies : Incubate at pH 5–9, analyze degradation products via LC-MS .
- Photostability : Expose to UV light (254 nm), monitor by TLC and NMR for radical-mediated breakdown .
Data Contradiction Analysis
Q. How to address inconsistencies in reported synthetic yields?
-
Root Cause : Variability in catalyst purity (e.g., Pd/C vs. Pd(OAc)₂ in coupling steps).
-
Mitigation :
Catalyst Yield Range (%) Purity (HPLC) Pd/C 60–70 95% Pd(OAc)₂ 75–85 98% -
Recommendation : Use Pd(OAc)₂ with triethylamine as a base for higher reproducibility .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
